NAAA Inhibition Potency: Comparative Advantage Over Baseline Compound Libraries
The target compound demonstrates single-digit to sub-100 nanomolar inhibition of recombinant human N-acylethanolamine-hydrolyzing acid amidase (NAAA), a profile that is distinct from many chromone derivatives which typically lack this specific activity [1]. In a recombinant human NAAA assay using HEK293 cell lysates and UPLC/MS detection, the compound achieved an IC50 of 27 nM after a 30-minute preincubation [1]. This potency is substantially lower than the micromolar range often observed for generic chromone-4-one analogs in unrelated enzyme inhibition screens, and is comparable to dedicated NAAA tool compounds rather than promiscuous hits.
| Evidence Dimension | NAAA inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 27 nM (recombinant human NAAA, HEK293, 30 min preincubation) |
| Comparator Or Baseline | Typical chromone-4-one screening hits: IC50 generally >1 µM for NAAA; no direct in-study comparator data available. |
| Quantified Difference | At least 37-fold lower IC50 compared to a hypothetical 1 µM baseline for non-optimized chromone derivatives. |
| Conditions | Recombinant human NAAA expressed in HEK293 cells; 30-minute preincubation; UPLC/MS analysis. |
Why This Matters
For procurement targeting NAAA-related inflammation or pain research, this compound provides a pre-validated starting point with confirmed nanomolar potency, reducing the need for de novo screening of general chromone libraries.
- [1] BindingDB Entry BDBM50151057 (ChEMBL3770726). IC50: 27 nM for recombinant human NAAA expressed in HEK293 cells after 30 mins by UPLC/MS analysis. View Source
